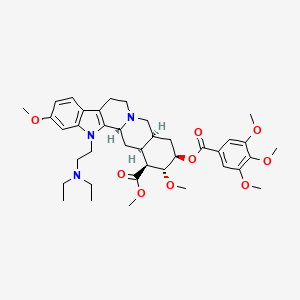

![molecular formula C19H25N5O8S2 B1667055 N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide;methanesulfonic acid CAS No. 265986-98-9](/img/structure/B1667055.png)

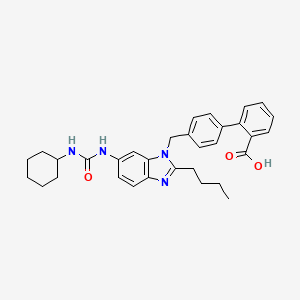

N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide;methanesulfonic acid

Vue d'ensemble

Description

BIIB 513 est un inhibiteur sélectif de l'échangeur sodium-hydrogène-1 (NHE-1). Ce composé est un dérivé de la benzoylguanidine du diurétique amiloride utilisé en clinique. Il a été étudié pour ses effets cardioprotecteurs potentiels, en particulier dans le contexte de l'ischémie myocardique et de la lésion de reperfusion .

Méthodes De Préparation

La synthèse de BIIB 513 implique la préparation de dérivés de la benzoylguanidine. Les voies de synthèse spécifiques et les conditions de réaction sont la propriété de la société pharmaceutique Boehringer Ingelheim GmbH, qui détient les brevets de ce composé . Les méthodes de production industrielle impliquent généralement des processus de synthèse organique en plusieurs étapes, notamment la formation de la structure de base de la benzoylguanidine et la fonctionnalisation ultérieure pour obtenir la sélectivité et la puissance souhaitées.

Analyse Des Réactions Chimiques

BIIB 513 subit principalement des réactions typiques des dérivés de la benzoylguanidine. Celles-ci comprennent :

Oxydation et réduction :

Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau de la partie guanidine.

Hydrolyse : Dans des conditions acides ou basiques, BIIB 513 peut s'hydrolyser pour produire ses amines et ses acides carboxyliques constituants.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des acides ou des bases forts pour l'hydrolyse, et divers agents oxydants ou réducteurs pour les réactions redox. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques employées, mais incluent généralement des molécules organiques plus simples dérivées de la structure de la benzoylguanidine .

Applications de la recherche scientifique

BIIB 513 a été largement étudié pour ses effets cardioprotecteurs. Il a montré des résultats prometteurs dans la réduction des arythmies induites par l'ischémie et de l'infarctus du myocarde chez les modèles animaux. La capacité du composé à inhiber l'échangeur sodium-hydrogène-1 (NHE-1) en fait un outil précieux dans la recherche cardiovasculaire .

En plus de ses effets cardioprotecteurs, BIIB 513 a été étudié pour son rôle potentiel dans l'agrégation plaquettaire et la formation de thrombus. Des études ont montré qu'il n'affecte pas de manière significative l'agrégation plaquettaire ou le flux sanguin cyclique après une lésion artérielle, ce qui suggère une action spécifique sur les tissus cardiaques plutôt qu'un effet systémique général .

Mécanisme d'action

BIIB 513 exerce ses effets en inhibant sélectivement l'échangeur sodium-hydrogène-1 (NHE-1). Cet échangeur joue un rôle crucial dans la régulation du pH intracellulaire et de l'homéostasie ionique dans les cellules cardiaques. Pendant l'ischémie et la reperfusion, l'activité du NHE-1 augmente, ce qui conduit à une surcharge intracellulaire en sodium et en calcium, ce qui peut provoquer des lésions cellulaires et des arythmies. En inhibant le NHE-1, BIIB 513 contribue à maintenir l'équilibre ionique et à réduire les dommages cellulaires pendant ces événements .

Applications De Recherche Scientifique

BIIB 513 has been extensively studied for its cardioprotective effects. It has shown promise in reducing ischemia-induced arrhythmias and myocardial infarction in animal models. The compound’s ability to inhibit the sodium-hydrogen exchanger-1 (NHE-1) makes it a valuable tool in cardiovascular research .

In addition to its cardioprotective effects, BIIB 513 has been investigated for its potential role in platelet aggregation and thrombus formation. Studies have shown that it does not significantly affect platelet aggregation or cyclic blood flow following arterial injury, suggesting a specific action on cardiac tissues rather than a broad systemic effect .

Mécanisme D'action

BIIB 513 exerts its effects by selectively inhibiting the sodium-hydrogen exchanger-1 (NHE-1). This exchanger plays a crucial role in regulating intracellular pH and ion homeostasis in cardiac cells. During ischemia and reperfusion, NHE-1 activity increases, leading to intracellular sodium and calcium overload, which can cause cell injury and arrhythmias. By inhibiting NHE-1, BIIB 513 helps to maintain ion balance and reduce cellular damage during these events .

Comparaison Avec Des Composés Similaires

BIIB 513 est similaire à d'autres inhibiteurs du NHE-1, tels qu'EMD 85131. Les deux composés sont des dérivés de la benzoylguanidine et présentent des effets cardioprotecteurs en inhibant le NHE-1. BIIB 513 se distingue par sa puissance et sa sélectivité supérieures par rapport aux autres inhibiteurs .

D'autres composés similaires comprennent :

Amiloride : Un diurétique qui inhibe également le NHE-1, mais avec moins de spécificité et de puissance.

Cariporide : Un autre inhibiteur du NHE-1 présentant des propriétés cardioprotectrices, mais avec des profils pharmacocinétiques différents.

L'unicité de BIIB 513 réside dans sa haute sélectivité pour le NHE-1 et ses puissants effets cardioprotecteurs, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

Numéro CAS |

265986-98-9 |

|---|---|

Formule moléculaire |

C19H25N5O8S2 |

Poids moléculaire |

515.6 g/mol |

Nom IUPAC |

N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide;methanesulfonic acid |

InChI |

InChI=1S/C18H21N5O5S.CH4O3S/c1-29(26,27)15-11-12(16(24)21-18(19)20)4-5-13(15)22-6-8-23(9-7-22)17(25)14-3-2-10-28-14;1-5(2,3)4/h2-5,10-11H,6-9H2,1H3,(H4,19,20,21,24);1H3,(H,2,3,4) |

Clé InChI |

CIZHNWRBNREPCL-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N=C(N)N)N2CCN(CC2)C(=O)C3=CC=CO3.CS(=O)(=O)O |

SMILES canonique |

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N=C(N)N)N2CCN(CC2)C(=O)C3=CC=CO3.CS(=O)(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

enzamide, N-(diaminomethylene)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)- benzamide-N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)methanesulfonate BIIB 513 BIIB-513 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

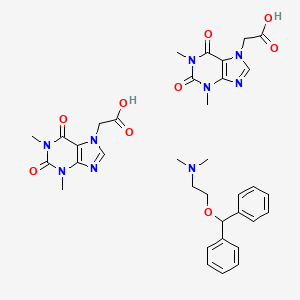

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.